molecular formula C9H10N2O3 B015441 N-(4-Methyl-3-nitrophenyl)acetamide CAS No. 2719-14-4

N-(4-Methyl-3-nitrophenyl)acetamide

Cat. No.: B015441
CAS No.: 2719-14-4
M. Wt: 194.19 g/mol
InChI Key: XYTSBFSNPUGBIH-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3. It is a derivative of acetanilide, where the phenyl ring is substituted with a methyl group at the 4-position and a nitro group at the 3-position. This compound is known for its applications in various chemical and biological research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-3-nitrophenyl)acetamide typically involves the acylation of 4-methyl-3-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the production of by-products.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: N-(4-Methyl-3-aminophenyl)acetamide.

    Substitution: Depending on the nucleophile, various substituted acetamides.

    Oxidation: N-(4-Carboxy-3-nitrophenyl)acetamide.

Scientific Research Applications

N-(4-Methyl-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    N-(4-Methoxy-3-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(3-Nitrophenyl)acetamide: Lacks the methyl group at the 4-position.

    N-(4-Methyl-2-nitrophenyl)acetamide: Nitro group at the 2-position instead of the 3-position.

Uniqueness: N-(4-Methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYTSBFSNPUGBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50181656
Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Molecular Weight

194.19 g/mol
Source PubChem
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CAS No.

2719-14-4
Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Record name N-(4-methyl-3-nitrophenyl)acetamide
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Record name N-(4-METHYL-3-NITROPHENYL)ACETAMIDE
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Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitroaniline (3.60 g, 23.7 mmol) in acetic anhydride (28 mL) was allowed to stir at room temperature. After 16 h, the reaction mixture was concentrated in vacuo, diluted with ethyl acetate (25 mL), washed with saturated sodium bicarbonate (2×50 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to give 4.20 g (Y: 99%) of the title compound; 1H-NMR (CDCl3): δ8.10 (d, J=1.7 Hz, 1H), 7.75 (dd, J=8.5, 1.7 Hz, 1H), 7.38 (bs, 1H), 7.29 (d, J=8.5 Hz, 1H), 2.56 (s, 3H), 2.21 (s, 3H); MS (DCI) m/e: 195 (MH+).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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